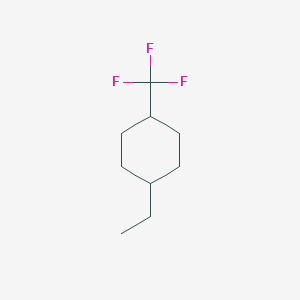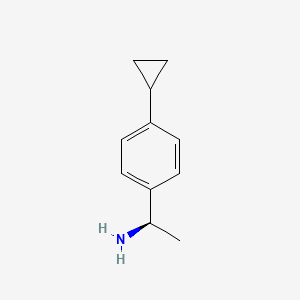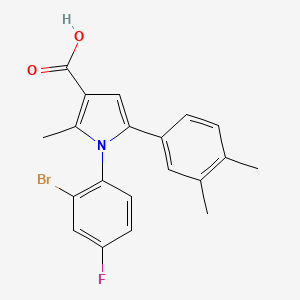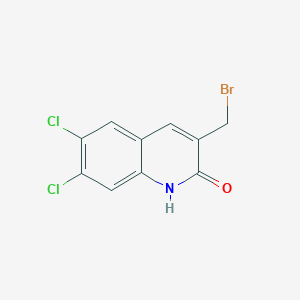
3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one is an organic compound that belongs to the quinoline family This compound is characterized by the presence of bromomethyl and dichloro substituents on the quinoline ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable quinoline derivative under controlled conditions. For instance, the bromination of 6,7-dichloroquinolin-2(1H)-one with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving quinoline derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. This can lead to the modulation of various biochemical pathways, depending on the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure due to the presence of a bromomethyl group, but differs in the aromatic ring system.
6,7-Dichloroquinoline: Lacks the bromomethyl group but shares the dichloroquinoline core structure.
3-Bromomethylquinoline: Similar but without the dichloro substituents.
Uniqueness
3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one is unique due to the combination of bromomethyl and dichloro substituents on the quinoline ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H6BrCl2NO |
|---|---|
Molecular Weight |
306.97 g/mol |
IUPAC Name |
3-(bromomethyl)-6,7-dichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H6BrCl2NO/c11-4-6-1-5-2-7(12)8(13)3-9(5)14-10(6)15/h1-3H,4H2,(H,14,15) |
InChI Key |
PZKJTHFTICCKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)NC2=CC(=C1Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


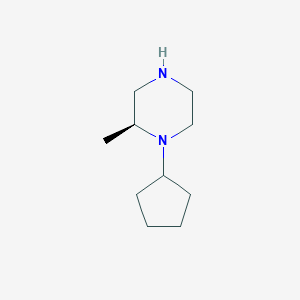
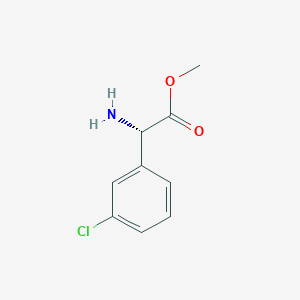
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)
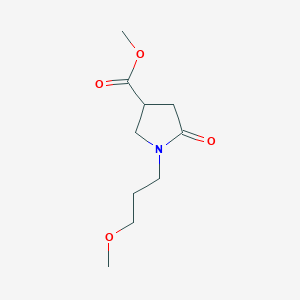


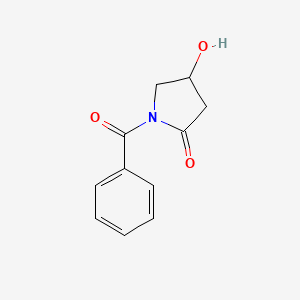
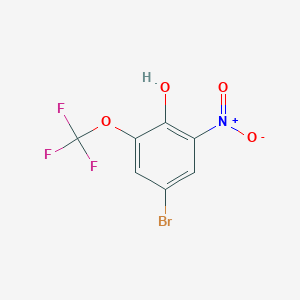
![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)
